molecular formula C15H19NO2 B8107118 tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate

tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate

Cat. No.: B8107118
M. Wt: 245.32 g/mol
InChI Key: MWUGZZPQJQFYRE-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group attached to the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate typically involves the reaction of 2,3-dimethylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. They are studied for their interactions with biological targets and their potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other biomolecules. They may inhibit or activate specific pathways, leading to their observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its context of use .

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate
  • tert-Butyl 3,3-dimethyl-2-oxoindoline-1-carboxylate

Comparison: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate is unique due to the presence of two methyl groups at the 2 and 3 positions of the indole ring. This substitution pattern can influence its reactivity and biological activity compared to other tert-butyl indole derivatives. For example, tert-butyl 1-indolecarboxylate lacks the methyl groups, which may result in different chemical and biological properties .

Properties

IUPAC Name

tert-butyl 2,3-dimethylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-11(2)16(14(17)18-15(3,4)5)13-9-7-6-8-12(10)13/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUGZZPQJQFYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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